2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride
Overview
Description
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is the acetylcholinesterase enzyme (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
This compound acts as a potent inhibitor of the AChE enzyme . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This leads to an increase in the level of acetylcholine in the synaptic cleft, enhancing the conductivity of nerve impulses .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, enhancing nerve impulse transmission .
Pharmacokinetics
Its potency in inhibiting ache suggests that it may have good bioavailability .
Result of Action
The inhibition of AChE by this compound leads to an increase in the level of acetylcholine in the synaptic cleft . This enhances the conductivity of nerve impulses, which can help counteract the cognitive and memory reduction observed in conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to an increase in acetylcholine levels, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in the cholinergic signaling pathway, leading to enhanced neurotransmission . Additionally, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through the binding interactions with biomolecules, particularly enzymes. For example, the binding of this compound to acetylcholinesterase involves an addition-elimination mechanism, where the sulfonyl chloride group reacts with the active site of the enzyme . This reaction leads to the formation of a covalent bond between the compound and the enzyme, resulting in the inhibition of enzyme activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels in the brain. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the excessive inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of cholinergic receptors.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of neurotransmitters. The compound interacts with enzymes such as acetylcholinesterase, which plays a key role in the hydrolysis of acetylcholine. By inhibiting this enzyme, this compound can alter the metabolic flux and levels of acetylcholine within the cell. Additionally, the compound may interact with other enzymes and cofactors involved in the biosynthesis and degradation of neurotransmitters.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound has been observed to localize to specific compartments within the cell, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride typically involves the reaction of quinoline derivatives with sulfonyl chloride reagents. One common method involves the use of 2-oxo-1,2-dihydroquinoline as the starting material, which is then reacted with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions to modify the quinoline ring.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Oxidized or Reduced Quinoline Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating neurological disorders and infections.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex organic molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: Researchers use this compound to study the structure-activity relationships of quinoline derivatives and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached to the ring.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have a carboxamide group instead of a sulfonyl chloride group, leading to different chemical properties and biological activities.
Uniqueness
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of various derivatives through substitution reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-oxo-1H-quinoline-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXOYFQFUHJRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245790 | |
Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116135-36-4 | |
Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116135-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-1,2-dihydro-quinoline-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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